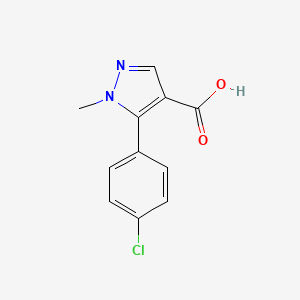

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20466856

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-14-10(9(6-13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |

| Standard InChI Key | JUUZEJNVNQJLBO-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, unambiguously defines its structure:

-

A pyrazole ring (C₃H₃N₂) serves as the core scaffold.

-

A methyl group (-CH₃) occupies the nitrogen at the 1-position.

-

A carboxylic acid (-COOH) is attached to the 4-position carbon.

-

A 4-chlorophenyl group (C₆H₄Cl) substitutes the 5-position carbon .

The molecular formula is C₁₁H₉ClN₂O₂, with a molar mass of 236.655 g/mol . The SMILES notation (CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O) provides a simplified topological representation .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, predicted physicochemical properties include:

-

Melting Point: Analogous pyrazole-4-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) exhibit melting points of 166–170°C , suggesting similar thermal stability.

-

Boiling Point: Estimated at 382.9±22.0°C for related structures .

-

Solubility: Demonstrates solubility in chloroform, aligning with hydrophobic aryl and pyrazole components .

-

Acidity: The carboxylic acid group confers a predicted pKa of 3.38±0.25 , typical for aromatic carboxylic acids.

Synthesis and Industrial Production

Cyclocondensation Approach

A general strategy involves:

-

Hydrazine Formation: Reacting 4-chlorophenylhydrazine with β-keto esters or diketones.

-

Cyclization: Acid- or base-catalyzed ring closure to form the pyrazole core.

-

Functionalization: Subsequent oxidation or hydrolysis to introduce the carboxylic acid group .

Patent-Derived Innovations

Recent patents describe advanced methods for structurally similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :

-

Step 1: Carbometalation of difluorochloromethane with methyl hydrazine and CO under Pd catalysis.

-

Step 2: Halogenation of intermediates using N-bromosuccinimide.

-

Step 3: Cyclization with propiolic acid under basic conditions .

While optimized for difluoromethyl analogs, this three-step sequence could theoretically adapt to 4-chlorophenyl variants by substituting aryl halides.

Industrial-Scale Considerations

Key challenges in large-scale production include:

-

Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .

-

Catalyst Efficiency: Palladium-based catalysts (e.g., Pd(OAc)₂) require careful recycling to minimize costs .

-

Byproduct Management: Halogenation steps generate stoichiometric HX, necessitating neutralization systems .

Physicochemical and Spectroscopic Properties

Comparative Analysis with Analogues

Stability and Reactivity

-

Thermal Stability: Decomposition above 250°C inferred from pyrolytic behavior of carboxylated pyrazoles .

-

Photoreactivity: The 4-chlorophenyl group may sensitize the compound to UV-induced dechlorination, necessitating amber glass storage .

-

Hydrolytic Sensitivity: The carboxylic acid moiety remains stable under neutral conditions but undergoes decarboxylation at pH <2 or >10 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume